molecular formula C6H10N2 B1653062 3-(Azetidin-1-yl)propanenitrile CAS No. 17168-23-9

3-(Azetidin-1-yl)propanenitrile

Cat. No.: B1653062
CAS No.: 17168-23-9
M. Wt: 110.16 g/mol
InChI Key: MMEYPUBJSHNJEG-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)propanenitrile is an organic compound with the molecular formula C6H10N2 It features a four-membered azetidine ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction to form the starting material, which is then treated with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 3-(Azetidin-1-yl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Cyclization Reactions: The azetidine ring can be involved in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted azetidines with various functional groups.

    Oxidation: Products include azetidine oxides.

    Reduction: Products include azetidine amines.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)propanenitrile involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its reactivity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

3-(Azetidin-1-yl)propanenitrile is unique due to its combination of the azetidine ring and the propanenitrile group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthetic chemistry and materials science .

Properties

IUPAC Name

3-(azetidin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-3-1-4-8-5-2-6-8/h1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEYPUBJSHNJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555663
Record name 3-(Azetidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17168-23-9
Record name 3-(Azetidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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